3-Phenyl-3-(propan-2-yl)azetidine hydrochloride
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Overview
Description
3-Phenyl-3-(propan-2-yl)azetidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a versatile small molecule scaffold used primarily in research settings . The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenyl group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride typically involves the aza-Michael addition reaction. This method includes the addition of nitrogen-containing heterocycles to α,β-unsaturated esters. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The subsequent aza-Michael addition with NH-heterocycles yields the target functionalized 3-substituted azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(propan-2-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the substituents on the azetidine ring.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction could produce various substituted azetidines.
Scientific Research Applications
3-Phenyl-3-(propan-2-yl)azetidine hydrochloride has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and interactions involving nitrogen-containing heterocycles.
Medicine: Research into potential pharmaceutical applications, such as drug development and design, often utilizes this compound.
Industry: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride involves its interaction with various molecular targets. The azetidine ring can participate in ring-opening polymerization reactions, which are crucial for forming polyamines and other macromolecular structures . These interactions often involve cationic or anionic polymerization mechanisms, depending on the specific conditions and catalysts used.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
Pyrrolidine: A five-membered nitrogen-containing ring, often used in similar research applications.
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceutical compounds.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical syntheses.
Uniqueness
3-Phenyl-3-(propan-2-yl)azetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and isopropyl groups on the azetidine ring enhances its reactivity and potential for forming diverse chemical structures.
Properties
IUPAC Name |
3-phenyl-3-propan-2-ylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBOPKGWGOGMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CNC1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91562-33-3 |
Source
|
Record name | 3-phenyl-3-(propan-2-yl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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